molecular formula C12H10BrN3O B3722706 4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol

4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol

Cat. No.: B3722706
M. Wt: 292.13 g/mol
InChI Key: VQQMWAPCKOMOKF-OVCLIPMQSA-N
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Description

4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol is an organic compound with the molecular formula C12H10BrN3O It is a derivative of phenol and contains a bromine atom, a pyridine ring, and a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-pyridylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: A related compound with a similar structure but lacks the hydrazone group.

    4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of the bromophenol structure.

    4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another related compound with a benzamide group instead of the phenol group.

Uniqueness

4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol is unique due to its combination of a bromophenol structure with a hydrazone group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-10-4-5-11(17)9(7-10)8-15-16-12-3-1-2-6-14-12/h1-8,17H,(H,14,16)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQMWAPCKOMOKF-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320154
Record name 4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

111781-97-6
Record name 4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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